molecular formula C12H11BrClN3O2 B2501747 N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide CAS No. 2411277-15-9

N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide

Cat. No. B2501747
CAS RN: 2411277-15-9
M. Wt: 344.59
InChI Key: KQGQNTHNJDMBEJ-UHFFFAOYSA-N
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Description

N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide, also known as BPOA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPOA belongs to the class of oxadiazole derivatives, which have been studied extensively for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
In inflammation, N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has also been found to inhibit the activation of MAPKs, which are involved in the production of pro-inflammatory mediators.
In neurodegenerative disorders, N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been shown to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines and chemokines. N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has also been found to improve mitochondrial function and reduce neuronal apoptosis.
Biochemical and Physiological Effects:
N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been shown to exhibit diverse biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. The limitations of using N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide in lab experiments include its limited solubility in water and its potential off-target effects.

Future Directions

Future research on N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide should focus on its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide and to identify its molecular targets. The development of N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide analogs with improved pharmacological properties and selectivity is also an area of future research.

Synthesis Methods

The synthesis of N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide involves the reaction of 4-bromobenzohydrazide with ethyl chloroacetate in the presence of sodium ethoxide to form the intermediate product, which is then treated with chloroacetyl chloride and triethylamine to yield the final product. The chemical structure of N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide is shown below:

Scientific Research Applications

N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In the field of inflammation, N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has also been found to attenuate the inflammatory response in animal models of acute and chronic inflammation.
In neurodegenerative disorders, N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide has also been found to improve cognitive function and memory in these animal models.

properties

IUPAC Name

N-[1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3O2/c1-7(15-10(18)6-14)12-16-11(17-19-12)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGQNTHNJDMBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide

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